molecular formula C4H7BrO B1373347 4-Bromobut-3-en-1-ol CAS No. 306749-29-1

4-Bromobut-3-en-1-ol

Cat. No. B1373347
M. Wt: 151 g/mol
InChI Key: HWSVHRDXHIRTMJ-UHFFFAOYSA-N
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Description

4-Bromobut-3-en-1-ol is an organic compound that belongs to the class of vinyl bromides . These are vinyl halides in which a bromine atom is bonded to an sp2-hybridised carbon atom . It has a molecular weight of 151.00 g/mol .


Synthesis Analysis

The synthesis of 4-Bromobut-3-en-1-ol involves a stereoselective nickel acetylacetonate catalyzed PhZnEt addition to but-1-ynylbenzene, generating an organozincate intermediate, which is then brominated . Another method involves acid hydrolysis under microwave activation .


Molecular Structure Analysis

The molecular formula of 4-Bromobut-3-en-1-ol is C4H7BrO . The InChI code is 1S/C4H7BrO/c5-3-1-2-4-6/h1,3,6H,2,4H2/b3-1- . The compound has a topological polar surface area of 20.2 Ų .


Chemical Reactions Analysis

The compound has a vapor pressure of 5.84E+003 Pa (43.8 mm Hg) and a log Koa of 2.748 . It undergoes atmospheric oxidation with an overall OH rate constant of 27.0513 E-12 cm3/molecule-sec .


Physical And Chemical Properties Analysis

4-Bromobut-3-en-1-ol has a molecular weight of 151.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 149.96803 g/mol . The compound has a heavy atom count of 6 .

Scientific Research Applications

Application 1: Synthesis of 4-(3-butenyloxy)benzoic acid

  • Summary of the Application: 4-Bromobut-3-en-1-ol is used in the synthesis of 4-(3-butenyloxy)benzoic acid . This compound could be used in the production of polymers and other materials.
  • Results or Outcomes: The outcome of this application is the production of 4-(3-butenyloxy)benzoic acid .

Application 2: Total Synthesis of Largazole

  • Summary of the Application: 4-Bromobut-3-en-1-ol is used in the total synthesis of largazole , a natural compound with potential anticancer properties.
  • Results or Outcomes: The outcome of this application is the production of largazole .

Application 3: Synthesis of Gymnodimine

  • Summary of the Application: 4-Bromobut-3-en-1-ol is used in double alkylation of lactams, followed by Grubbs ring-closing metathesis, to yield gymnodimine , a biotoxin.
  • Results or Outcomes: The outcome of this application is the production of gymnodimine .

Application 4: Preparation of Dienehydrazides

  • Summary of the Application: 4-Bromobut-3-en-1-ol is used in the preparation of dienehydrazides .
  • Results or Outcomes: The outcome of this application is the production of dienehydrazides .

Application 5: Fabrication of Materials

  • Summary of the Application: 4-Bromobut-3-en-1-ol’s unique physical and chemical properties make it a promising candidate for the fabrication of materials, such as polymers and nanoparticles.
  • Results or Outcomes: The outcome of this application is the production of materials, such as polymers and nanoparticles.

Application 6: Synthesis of Other Chemicals

  • Summary of the Application: 4-Bromobut-3-en-1-ol is used as a building block for synthesizing other chemicals, including pharmaceuticals and agrochemicals.
  • Results or Outcomes: The outcome of this application is the production of other chemicals, including pharmaceuticals and agrochemicals.

Safety And Hazards

4-Bromobut-3-en-1-ol is highly flammable and may cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also cause serious eye irritation and an allergic skin reaction .

properties

IUPAC Name

4-bromobut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1,3,6H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSVHRDXHIRTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53900456

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Lombardo, S Morganti… - The Journal of Organic …, 2000 - ACS Publications
The hydroboration of propargyl bromide with dialkylboranes takes place regioselectively to give 3-bromoprop-1-en-1-yl dialkylboranes 13 which, upon quaternization with bromide ion, …
Number of citations: 20 pubs.acs.org
TJ DeLano, SE Reisman - authors.library.caltech.edu
… Prepared from (E)-4-bromobut-3-en-1-ol (1h, 90.6 mg, 0.6 mmol) and (1chloroethyl)benzene (2a, 84.4 mg, 0.6 mmol) according to General Procedure 1. The crude residue was purified …
Number of citations: 0 authors.library.caltech.edu
CM Ordner - 2018 - thesis.library.caltech.edu
Organosilanes are advantageous in organic synthesis due to their ability to act as both stable products and reactive intermediates. A stereospecific one-pot cascade reaction that …
Number of citations: 0 thesis.library.caltech.edu
TJ DeLano - 2022 - search.proquest.com
Asymmetric cross-coupling reactions have emerged in recent decades as powerful tools for the formation of valuable carbon–carbon bonds in the synthesis of enantioenriched small …
Number of citations: 0 search.proquest.com

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